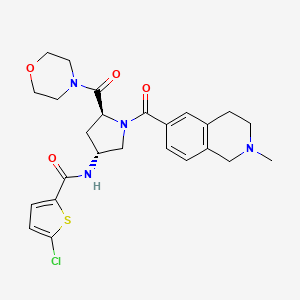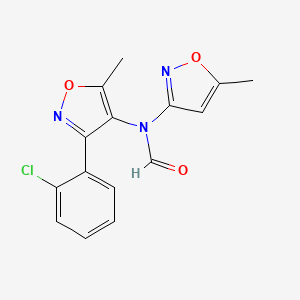![molecular formula C10H11N5O3 B14073583 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by a purine base attached to a furan ring, which is further substituted with an amino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method is the reductive amination of 5-hydroxymethylfurfural with primary amines using a non-noble metal catalyst based on monodisperse cobalt nanoparticles covered by a thin carbon layer. This reaction is performed under mild conditions (60°C and 4 bar H₂) using ethanol as a solvent, yielding the corresponding amino-alcohol in high yields .
Industrial Production Methods
For industrial-scale production, the process can be implemented in flow reactors by combining two consecutive fixed bed reactors. This method ensures high yield and stability over extended periods of operation. The reductive amination of 5-hydroxymethylfurfural with methylamine, followed by selective esterification of the hydroxymethyl group with fatty acids using lipase CALB as a biocatalyst, achieves practically total conversion to the corresponding amino-esters .
化学反応の分析
Types of Reactions
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine nucleosides, which can have different functional groups attached to the purine or furan rings.
科学的研究の応用
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers
作用機序
The mechanism of action of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-amino-2-(hydroxymethyl)propane-1,3-diol:
4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is involved in the biosynthesis of thiamine and has similar structural features.
Uniqueness
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is unique due to its combination of a purine base with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11N5O3 |
|---|---|
分子量 |
249.23 g/mol |
IUPAC名 |
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17) |
InChIキー |
FZYYPNOHKXTKLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)


![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)


